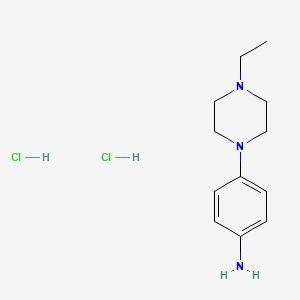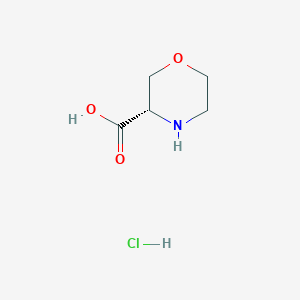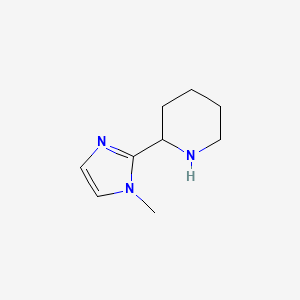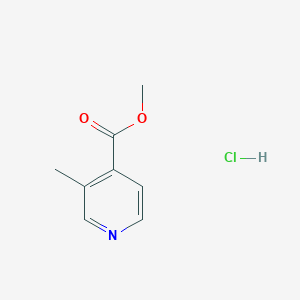
7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine
Vue d'ensemble
Description
“7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine” is a chemical compound with the CAS Number: 1039979-35-5 . It has a molecular weight of 248.76 . The IUPAC name for this compound is 7-chloro-N-(1,2-dimethylpropyl)-4-quinolinamine .
Molecular Structure Analysis
The InChI code for “7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine” is 1S/C14H17ClN2/c1-9(2)10(3)17-13-6-7-16-14-8-11(15)4-5-12(13)14/h4-10H,1-3H3,(H,16,17) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 248.75 . It has a predicted boiling point of 377.1 °C at 760 mmHg , a predicted density of 1.2 g/mL , and a predicted refractive index of n 20D 1.62 .Applications De Recherche Scientifique
Antimicrobial Applications
7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine has been studied for its potential as an antimicrobial agent. The compound’s structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to the death of the microorganism. This makes it a candidate for treating bacterial infections, particularly those resistant to conventional antibiotics .
Antimalarial Activity
This compound is also being explored for its antimalarial properties. Quinoline derivatives have a history of use in antimalarial drugs, and the addition of the 7-chloro group may enhance the compound’s ability to inhibit the growth of Plasmodium species, the parasites responsible for malaria .
Anticancer Research
In the field of oncology, 7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine is being investigated for its anticancer potential. Its mechanism may involve interfering with the replication of cancer cells or inducing apoptosis (programmed cell death), which is crucial for the development of new cancer therapies .
Chemical Synthesis
The compound serves as a building block in chemical synthesis, particularly in the formation of more complex quinoline derivatives. Its reactive amine group can undergo various chemical reactions, making it a versatile reagent in organic synthesis .
Material Science
In material science, this quinoline derivative could be used to modify the surface properties of materials. By attaching it to polymers or coatings, it’s possible to create surfaces with specific characteristics, such as increased resistance to microbial colonization .
Biochemical Research
As a biochemical tool, 7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine can be used to study biological pathways and processes. Its interaction with enzymes or receptors can provide insights into their functioning and help identify potential targets for drug development .
Safety and Hazards
Propriétés
IUPAC Name |
7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2/c1-9(2)10(3)17-13-6-7-16-14-8-11(15)4-5-12(13)14/h4-10H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBVDOWKCDSPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





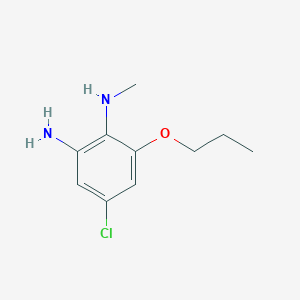
![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B1416691.png)

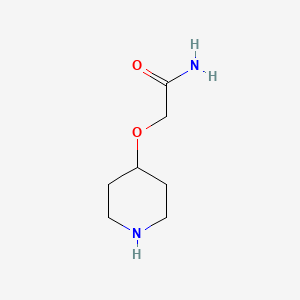
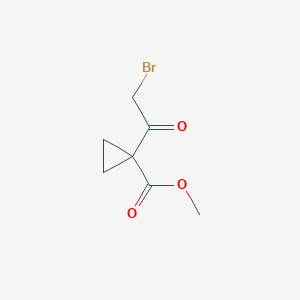
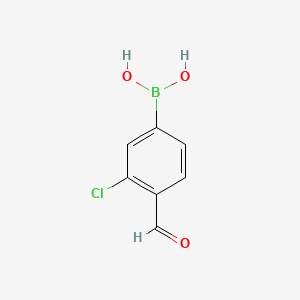
![4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1416699.png)
